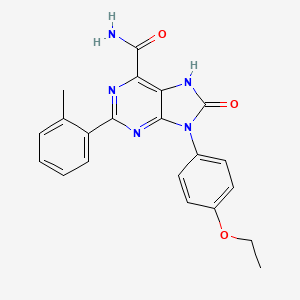

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide” belong to a class of organic compounds known as purines and their derivatives . Purines are aromatic compounds composed of a pyrimidine ring fused to an imidazole ring. They are involved in many biological processes.

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the purine ring, the introduction of various substituents, and the protection and deprotection of functional groups .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis

The chemical reactions involving such compounds can include substitution reactions at the benzylic position .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques, including melting point determination, solubility testing, and pKa determination .Aplicaciones Científicas De Investigación

Purine Derivatives and Synthesis

Purine derivatives, including compounds structurally related to 9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide, play a significant role in the development of antiviral agents and enzyme inhibitors. The synthesis and reactivity of purine and related compounds have been extensively studied, leading to a variety of applications in medicinal chemistry. For example, antiviral 9-[2-(phosphonomethoxy)alkoxy]purines demonstrate potent activity against herpesviruses and retroviruses, showcasing the therapeutic potential of purine derivatives in antiviral research (Duckworth et al., 1991). Similarly, the synthesis of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents highlights the diverse bioactivity of purine analogs in addressing various health conditions (Abu‐Hashem et al., 2020).

Antimycobacterial Activity

The structural modification of purine derivatives has led to the discovery of compounds with significant antimycobacterial activity. For instance, a study on 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines revealed that certain derivatives exhibit potent inhibitory activity against Mycobacterium tuberculosis. This suggests that specific structural features in purine derivatives can be optimized to enhance antimicrobial efficacy, offering a promising strategy for developing new antituberculosis drugs (Bakkestuen et al., 2005).

Nucleoside Analogues and Enzyme Inhibition

The exploration of purine nucleosides as enzyme inhibitors has unveiled potential therapeutic applications. For example, the synthesis of 6-substituted-9-(5-deoxy-beta-D-xylofuranosyl)purines and their evaluation as inhibitors of adenosine deaminase reflect the utility of purine analogues in modulating enzyme activity. Such compounds could serve as leads for the development of treatments for conditions associated with enzyme dysregulation, demonstrating the breadth of research applications for purine derivatives in biochemical and pharmaceutical contexts (Shah et al., 1965).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-(4-ethoxyphenyl)-2-(2-methylphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c1-3-29-14-10-8-13(9-11-14)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAHVNRMYOQCBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-(4-chlorophenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2585969.png)

![2-[[3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2585982.png)

![quinolin-2-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2585983.png)

![N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]nicotinamide](/img/structure/B2585986.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2585987.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2585991.png)